2-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)ethanamine
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Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)ethanamine, commonly known as AP237, is a research chemical that belongs to the class of phenethylamines. It is a derivative of the well-known psychoactive substance, 3,4-methylenedioxymethamphetamine (MDMA). AP237 has been gaining attention in the scientific community due to its potential for therapeutic applications and its unique mechanism of action.
Mechanism of Action
AP237 acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain by blocking their reuptake. This leads to an increase in the activation of the reward pathway, which is thought to be responsible for the drug's therapeutic effects.
Biochemical and Physiological Effects:
AP237 has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a sense of euphoria, increased sociability, and decreased anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of AP237 is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the effects of SNDRI drugs in the brain. However, one limitation is that its effects in humans are not well understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on AP237, including:
1. Further studies on its mechanism of action and how it affects neurotransmitter levels in the brain.
2. Clinical trials to determine its safety and efficacy in humans for the treatment of depression, anxiety, and PTSD.
3. Studies on its potential for abuse and addiction, and the development of strategies to minimize these risks.
4. Investigation of its potential for use as a tool in neuroscience research, particularly in the study of the reward pathway and the effects of SNDRI drugs.
5. Exploration of its potential for use in combination with other drugs, such as psychedelics, to enhance their therapeutic effects.
In conclusion, AP237 is a research chemical with potential therapeutic applications and a unique mechanism of action. While more research is needed to fully understand its effects and potential risks, it represents an exciting area of research in the field of neuroscience.
Synthesis Methods
AP237 can be synthesized through a multi-step process that involves the reaction of 2-bromo-1,3-benzodioxole with 2-pyridinemethanamine in the presence of a reducing agent. The resulting product is then subjected to a series of purification steps to obtain pure AP237.
Scientific Research Applications
AP237 has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have significant antidepressant and anxiolytic effects in animal models, and its mechanism of action is thought to involve the modulation of serotonin and dopamine neurotransmission.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-7-17-13(3-1)10-16-8-6-12-4-5-14-15(9-12)19-11-18-14/h1-5,7,9,16H,6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIEOXMQMJBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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